molecular formula C7H7NaO3S B085249 Sodium p-toluenesulfonate CAS No. 12068-03-0

Sodium p-toluenesulfonate

Cat. No.: B085249
CAS No.: 12068-03-0
M. Wt: 194.19 g/mol
InChI Key: KVCGISUBCHHTDD-UHFFFAOYSA-M
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Description

Sodium p-toluenesulfonate is an organic compound with the chemical formula CH₃C₆H₄SO₃Na. It appears as a white, water-soluble solid. This compound is commonly used in various chemical processes and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium p-toluenesulfonate is typically produced by the neutralization of p-toluenesulfonic acid with sodium hydroxide. The reaction is straightforward and involves dissolving p-toluenesulfonic acid in water and adding sodium hydroxide until the solution reaches a neutral pH. The resulting solution is then evaporated to yield this compound as a solid .

Industrial Production Methods: In industrial settings, this compound can also be produced by the reaction of sodium-based reagents with toluenesulfonates. This method is often preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Desulfonation under Basic Conditions

Heating NaPTS in strong bases induces desulfonation, producing p-cresol:
Reaction:
CH3C6H4SO3Na+2NaOHCH3C6H4ONa+Na2SO3+H2O\text{CH}_3\text{C}_6\text{H}_4\text{SO}_3\text{Na}+2\text{NaOH}\rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{ONa}+\text{Na}_2\text{SO}_3+\text{H}_2\text{O}

  • Mechanism : Nucleophilic aromatic substitution (NAS) at the sulfonate group .

  • Applications : Synthesis of phenolic compounds and intermediates .

Nucleophilic Substitution Reactions

The sulfonate group acts as a leaving group in SN2 reactions:
Example: Alkylation with alkyl halides :
CH3C6H4SO3Na+RXRSO3Na+CH3C6H4X\text{CH}_3\text{C}_6\text{H}_4\text{SO}_3\text{Na}+\text{RX}\rightarrow \text{RSO}_3\text{Na}+\text{CH}_3\text{C}_6\text{H}_4\text{X}

  • Experimental Data :

    • Substrate : Benzyl chloride

    • Conditions : DMF, 120°C, 12 h, KI catalyst

    • Yield : 80% .

Hydrotropic Behavior

NaPTS exhibits hydrotropic solubilization, enhancing the solubility of hydrophobic compounds in water:

  • Mechanism : Self-aggregation at high concentrations (>1 M) disrupts water structure, enabling solubilization of nonpolar substrates .

  • Applications : Formulation of dyes, pharmaceuticals, and surfactants .

Hydrotrope Conc. (M)Solubility Enhancement (Fold)Substrate
1.512×Benzophenone
2.018×Naphthalene

Coordination Chemistry

NaPTS forms complexes with transition metals, enabling catalytic applications:
Example: Synthesis of Cr(III) tosylate:
Cr2++3CH3C6H4SO3Cr(OTs)3\text{Cr}^{2+}+3\text{CH}_3\text{C}_6\text{H}_4\text{SO}_3^-\rightarrow \text{Cr}(\text{OTs})_3

  • Conditions : Air oxidation in the presence of excess p-toluenesulfonic acid .

Scientific Research Applications

Applications in Organic Chemistry

1. Alkylating Agent and Catalyst
Sodium p-toluenesulfonate is utilized as an alkylating agent in organic synthesis. It acts as a non-oxidizing catalyst, facilitating various chemical reactions, including nucleophilic substitutions and rearrangements .

2. Supporting Electrolyte
In electrochemical applications, NaPTS serves as a supporting electrolyte for the deposition of conductive polymers, such as polypyrrole membranes. This application is crucial in the development of sensors and actuators .

Applications in Material Science

3. Solubilizing Agent
NaPTS is employed as a solubilizing agent in the formulation of detergents and surfactants. Its ability to enhance solubility improves the efficiency of cleaning products and other formulations .

4. Anti-blocking Agent
In powder products, this compound functions as an anti-blocking agent, preventing the clumping of particles during storage and application .

Environmental Applications

5. Wastewater Treatment
Research indicates that this compound can be effectively removed from wastewater treatment systems, with removal rates exceeding 94% in some studies. This property highlights its potential for use in environmental remediation processes .

Toxicological Studies

This compound exhibits low toxicity levels with an oral LD50 greater than 2000 mg/kg in rats, indicating a relatively safe profile for laboratory use . However, it may cause skin and eye irritation due to its high pH when dissolved in water .

Case Study 1: Conductive Polymers

In a study published by the American Chemical Society, this compound was used to enhance the conductivity of polypyrrole films. The results demonstrated improved electrochemical performance, making these films suitable for applications in flexible electronics .

Case Study 2: Detergent Formulation

A formulation study highlighted the role of NaPTS as a solubilizer in laundry detergents. The presence of this compound significantly improved the dispersion of active ingredients, leading to enhanced cleaning efficiency .

Summary Table of Applications

Application AreaSpecific UseKey Findings
Organic ChemistryAlkylating agent and catalystFacilitates nucleophilic substitutions
Material ScienceSupporting electrolyteEnhances conductivity in polypyrrole membranes
Detergent FormulationSolubilizing agentImproves active ingredient dispersion
Environmental ScienceWastewater treatmentRemoval rates exceed 94% in treatment systems

Comparison with Similar Compounds

  • p-Toluenesulfonic acid
  • Sodium benzenesulfonate
  • Sodium p-toluenesulfinate
  • Methyl p-toluenesulfonate
  • Ethyl p-toluenesulfonate

Comparison: Sodium p-toluenesulfonate is unique due to its specific solubility-enhancing properties and its role in various chemical reactions. Compared to p-toluenesulfonic acid, this compound is more water-soluble, making it more suitable for applications requiring aqueous solutions . Sodium benzenesulfonate and sodium p-toluenesulfinate have similar applications but differ in their chemical structures and specific reactivity .

Biological Activity

Sodium p-toluenesulfonate (NaPTS), an organic compound with the formula CH₃C₆H₄SO₃Na, is widely recognized for its applications in various chemical processes and its biological implications. This article examines the biological activity of NaPTS, focusing on its toxicity, metabolic pathways, and potential effects on human health and the environment.

  • Molecular Formula : CH₃C₆H₄SO₃Na
  • Appearance : White, water-soluble solid
  • Solubility : Highly soluble in water (>1000 g/L at 25 °C) .
  • pH : Aqueous solutions have a high pH (~9.6), which can contribute to skin and eye irritation .

Acute Toxicity

This compound has been subjected to various toxicity studies:

  • Oral LD50 : Greater than 2000 mg/kg in rats, indicating low acute toxicity .
  • Intravenous LD50 : 1700 mg/kg in mice, which also suggests a relatively low order of acute toxicity .
  • Effects of Ingestion : High doses (2000 mg/kg) can lead to gastrointestinal disturbances such as diarrhea and bloating .

Repeated Dose Toxicity

In repeated-dose studies, NaPTS was administered orally to rats:

  • NOAEL (No Observed Adverse Effect Level) : Determined to be 300 mg/kg bw/day for systemic toxicity and 440 mg/kg bw/day for local effects based on skin irritation .
  • Histopathological Findings : Observations included inflammatory changes in the stomach lining at higher doses, indicating potential for local irritation .

Genotoxicity and Carcinogenicity

This compound has been evaluated for genotoxic effects:

  • In Vitro Studies : Negative results in bacterial reverse mutation assays (Salmonella typhimurium) and chromosome aberration tests indicate that NaPTS is not genotoxic in vitro .
  • Carcinogenicity : No data are available suggesting carcinogenic potential; however, it is not considered genotoxic based on current findings .

Metabolism and Excretion

Studies involving radiolabeled this compound have shown:

  • Absorption and Excretion : Rapid absorption and excretion were observed in animal models (rats and dogs), with approximately 82–85% of the dose excreted in urine .
  • Biological Half-Life : The half-life in plasma was found to be approximately 75 minutes in dogs, indicating quick clearance from the body .

Environmental Impact

This compound is known for its biodegradability:

  • Biodegradation : It exhibits a high degree of biodegradability under aerobic conditions with a BOD of 93% over three weeks .
  • Ecotoxicity : Acute toxicity tests on aquatic organisms indicate that NaPTS has a 96-hour LC50 greater than 100 mg/L for fish species such as Oryzias latipes and Daphnia magna .

Case Studies

  • Study on Skin Irritation :
    • A study highlighted that repeated dermal exposure could lead to sensitization dermatitis in predisposed individuals. This emphasizes the importance of handling precautions when working with this compound .
  • Reproductive Toxicity Screening :
    • In reproductive toxicity studies conducted on rats, no significant adverse effects were noted on reproductive performance or offspring development at doses below the NOAEL of 300 mg/kg bw/day .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of sodium p-toluenesulfonate, and how do they influence its solubility in aqueous and organic solvents?

this compound is highly water-soluble (67 g/100 mL at 20°C, increasing to 260 g/100 mL at 80°C) but exhibits limited solubility in organic solvents like ethanol. Its solubility is pH-dependent, with aqueous solutions typically maintaining a pH of 8–10 due to the sulfonate group's stability. To optimize solubility, researchers should adjust temperature, ionic strength, and solvent polarity. For example, solubility in NaOH solutions can be modeled using activity coefficients and empirical correlations as demonstrated in studies involving aqueous sodium hydroxide systems .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Researchers must ensure adequate ventilation, use impervious gloves (nitrile or neoprene), and wear safety goggles. Spills should be cleaned immediately to avoid environmental contamination. Storage below 30°C in airtight containers prevents hygroscopic degradation. Safety showers and eyewash stations must be accessible, and respiratory protection is advised for aerosol-prone procedures .

Advanced Research Questions

Q. How can chromatographic techniques be optimized to quantify this compound purity in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection is recommended. Use a C18 column and a mobile phase of acetonitrile:water (30:70 v/v) with 0.1% phosphoric acid. Calibrate with a standard solution (0.5 mg/mL of p-toluenesulfonic acid monohydrate). System suitability tests should ensure ≤1.0% relative standard deviation for peak areas. Quantify using the formula:

Purity (%)=(rU/rS)×C×10,000W\text{Purity (\%)} = \frac{(r_U / r_S) \times C \times 10,000}{W}

where rUr_U and rSr_S are peak responses of the test and standard solutions, CC is standard concentration, and WW is sample weight .

Q. What role does this compound play in synthesizing sulfur-doped graphene quantum dots (S-GQDs), and how do electrolysis parameters affect their fluorescence properties?

this compound serves as a sulfur source and electrolyte during graphite electrolysis. Key parameters include voltage (5–12 V), electrolysis time (6–24 hours), and electrolyte concentration (0.1–1.0 M). Higher voltages and longer durations increase sulfur doping, enhancing quantum yield (up to 18%) and Fe³⁺ detection sensitivity (limit: 4.2 nM). Post-synthesis dialysis (3.5 kDa membrane) removes unreacted precursors .

Q. How can this compound act as a ligand in coordination polymers, and what characterization methods validate its structural integration?

In cobalt coordination polymers (e.g., {[Co(4,4′-bipy)(H₂O)₄]·(p-CH₃C₆H₄SO₃)₂}n), this compound provides sulfonate groups for metal coordination. Structural validation requires single-crystal XRD to confirm ligand bonding, IR spectroscopy to identify sulfonate stretching (1180–1120 cm⁻¹), and thermogravimetric analysis (TGA) to assess thermal stability (decomposition >300°C). Powder XRD ensures phase purity .

Q. How can researchers resolve discrepancies in solubility data for this compound across solvent systems?

Contradictory solubility values (e.g., in NaOH vs. ethanol) arise from ionic strength and solvent polarity effects. Validate data via phase-solubility studies: prepare saturated solutions under controlled temperatures, filter undissolved solids, and quantify solute via gravimetry or UV-Vis spectroscopy. Activity coefficient models (e.g., Pitzer equation) can reconcile deviations in ionic media .

Q. What strategies minimize interference in fluorescence-based Fe³⁺ detection assays using this compound-derived S-GQDs?

To enhance selectivity:

  • Functionalize S-GQDs with chelating agents (e.g., EDTA) to block competing ions (Cu²⁺, Al³⁺).
  • Optimize pH (5.0–6.0) to favor Fe³⁺ binding.
  • Validate assays in complex matrices (e.g., human serum) using standard addition methods with recovery rates of 95–105% .

Properties

IUPAC Name

sodium;4-methylbenzenesulfonate
Source PubChem
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InChI

InChI=1S/C7H8O3S.Na/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1
Source PubChem
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InChI Key

KVCGISUBCHHTDD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NaO3S
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Related CAS

104-15-4 (Parent)
Record name Sodium p-tolyl sulfonate
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DSSTOX Substance ID

DTXSID9042415
Record name Sodium 4-methylbenzenesulfonate
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Molecular Weight

194.19 g/mol
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Physical Description

Dry Powder; Liquid, Solid; [Hawley] Faintly beige powder; [MSDSonline]
Record name Benzenesulfonic acid, 4-methyl-, sodium salt (1:1)
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Record name Sodium p-tolyl sulfonate
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Solubility

VERY SOL IN WATER
Record name SODIUM P-TOLYL SULFONATE
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Color/Form

ORTHORHOMBIC PLATES

CAS No.

657-84-1, 12068-03-0
Record name Sodium p-tolyl sulfonate
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Record name Benzenesulfonic acid, methyl-, sodium salt
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Record name Benzenesulfonic acid, methyl-, sodium salt (1:1)
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Record name Benzenesulfonic acid, 4-methyl-, sodium salt (1:1)
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Record name Sodium 4-methylbenzenesulfonate
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Record name Sodium toluene-4-sulphonate
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Record name SODIUM TOLUENESULFONATE
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Record name SODIUM P-TOLYL SULFONATE
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Synthesis routes and methods I

Procedure details

Preparation in situ from 4-(6-piperidinohexyl)-3,5-dioxomorpholine-p-toluenesulfonate. 43 milligrams (0.095 millimole) of 4-(6-piperidinohexyl)-3,5-dioxomorpholine.p-toluenesulfonate (prepared as described in Example IX) was dissolved in 2 milliliters of 0.1 N sodium hydroxide (0.2 millimole) to obtain an aqueous solution of sodium [2-(6-piperidinohexyl)amino-2-oxoethoxy]acetate and sodium tosylate. The solution had the following spectral characteristics:
Name
4-(6-piperidinohexyl)-3,5-dioxomorpholine p-toluenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(6-piperidinohexyl)-3,5-dioxomorpholine
Quantity
43 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Preparation in situ from 4-(6-piperidinohexyl)-3,5-dioxomorpholine.p-toluenesulfonate. 43 milligrams (0.095 millimole) of 4-(6-piperidinohexyl)-3,5-dioxomorpholine.p-toluenesulfonate (prepared as described in Example IX) was dissolved in 2 milliliters of 0.1N sodium hydroxide (0.2 millimole) to obtain an aqueous solution of sodium [2-(6-piperidinohexyl)amino-2-oxoethoxy]acetate and sodium tosylate. The solution had the following spectral characteristics:
Name
4-(6-piperidinohexyl)-3,5-dioxomorpholine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-(6-piperidinohexyl)-3,5-dioxomorpholine
Quantity
43 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To 1000 g of 10% paratoluene sulfonic acid aqueous solution stirred at room temperature, 2 mol of hydroxide sodium was added to adjust it into pH6, approximately, so as to obtain a sodium paratoluenesulfonate aqueous solution.
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium p-toluenesulfonate
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Sodium p-toluenesulfonate
Reactant of Route 3
Sodium p-toluenesulfonate
Reactant of Route 4
Reactant of Route 4
Sodium p-toluenesulfonate
Reactant of Route 5
Sodium p-toluenesulfonate
Reactant of Route 6
Sodium p-toluenesulfonate

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